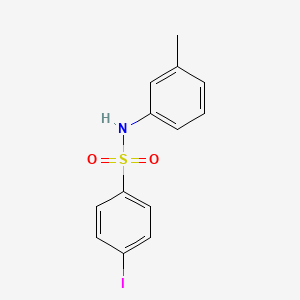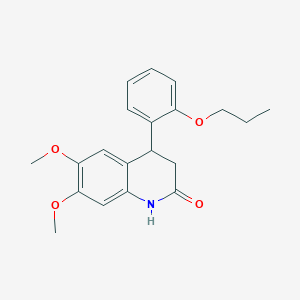![molecular formula C30H38N2O2 B4232006 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide]](/img/structure/B4232006.png)
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide]
Overview
Description
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide], also known as TCDP, is a cyclic peptide that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] is not fully understood, but it is believed to act as a DNA intercalator, which can disrupt DNA replication and inhibit cell growth. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] has been shown to have a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and neuroprotective activity. 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] in lab experiments is its unique chemical structure, which allows for the development of novel materials and compounds. However, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, the mechanism of action of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] research, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential applications in other fields, such as nanotechnology and biotechnology. Additionally, further studies are needed to evaluate the safety and efficacy of 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] as a therapeutic agent.
Scientific Research Applications
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] has been studied extensively for its potential applications in various fields, including drug development, material science, and catalysis. In drug development, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] has shown promising results as a potential anti-cancer agent, as it can inhibit the growth of cancer cells. In material science, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] has been used as a template for the synthesis of mesoporous silica materials. In catalysis, 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(1-phenylethyl)acetamide] has been used as a chiral ligand for asymmetric catalysis.
Properties
IUPAC Name |
2-[3-[2-oxo-2-(1-phenylethylamino)ethyl]-1-adamantyl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2/c1-21(25-9-5-3-6-10-25)31-27(33)18-29-14-23-13-24(15-29)17-30(16-23,20-29)19-28(34)32-22(2)26-11-7-4-8-12-26/h3-12,21-24H,13-20H2,1-2H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBFWVLGUJIETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)CC(=O)NC(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzyloxy)-5-chlorophenyl]-3-nitrobenzamide](/img/structure/B4231928.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4231938.png)
![N-(4-fluorophenyl)-3-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4231943.png)
![N~1~-butyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4231949.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4231979.png)

![N-(2,5-dichlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4231996.png)
![1-(3-methoxyphenyl)-3-{4-[4-(2-thienylcarbonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4232012.png)

![1'-benzyl-2-(4-methoxybenzyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4232027.png)

![4-(3-methoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-7-carboxylic acid](/img/structure/B4232036.png)
![8-[(2-hydroxypropyl)amino]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4232040.png)
